XLR11 6-hydroxyindole metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

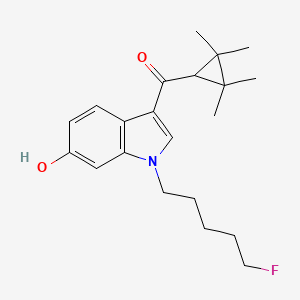

XLR11 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of the synthetic cannabinoid XLR11. XLR11 is a synthetic cannabinoid that features a tetramethylcyclopropyl group, which confers selectivity for the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 . The compound also has an N-(5-fluoropentyl) chain, which increases binding to both cannabinoid receptors . The biological and toxicological properties of this compound have not been fully evaluated, and it is primarily used for forensic and research applications .

Preparation Methods

The preparation of XLR11 6-hydroxyindole metabolite involves the synthesis of XLR11 followed by its metabolic conversion. XLR11 is synthesized through a series of chemical reactions starting from indole derivatives. The reaction conditions include the use of various reagents and catalysts to achieve the desired substitutions and functionalizations on the indole ring

Chemical Reactions Analysis

XLR11 6-hydroxyindole metabolite undergoes several types of chemical reactions, including oxidation, hydroxylation, and defluorination . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and enzymes like cytochrome P450 . The major products formed from these reactions include hydroxylated and defluorinated metabolites . For example, oxidative defluorination leads to the production of metabolites with a hydroxylated 2,4-dimethylpent-1-ene moiety .

Scientific Research Applications

XLR11 6-hydroxyindole metabolite is used in various scientific research applications, particularly in forensic chemistry and toxicology . It serves as an analytical reference standard for the detection and quantification of XLR11 intake in biological samples . The compound is also used in studies investigating the metabolic pathways and biotransformation of synthetic cannabinoids . Additionally, it is employed in research focused on the pharmacological effects and receptor binding affinities of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of XLR11 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors. XLR11, the parent compound, binds to both cannabinoid receptor 1 and cannabinoid receptor 2, with a higher selectivity for cannabinoid receptor 2 . This binding leads to the activation of G protein-coupled receptors, which in turn modulates various intracellular signaling pathways . The specific molecular targets and pathways involved in the action of this compound have not been fully elucidated .

Comparison with Similar Compounds

XLR11 6-hydroxyindole metabolite is similar to other synthetic cannabinoid metabolites, such as UR-144 6-hydroxyindole metabolite and 5-fluoro UR-144 6-hydroxyindole metabolite . These compounds share structural similarities, including the presence of an indole core and various functional groups that confer cannabinoid receptor binding affinity . this compound is unique in its specific substitutions, such as the tetramethylcyclopropyl group and the N-(5-fluoropentyl) chain, which influence its receptor selectivity and metabolic profile .

Biological Activity

XLR11 6-hydroxyindole metabolite is a significant compound derived from the synthetic cannabinoid XLR11, which has gained attention due to its psychoactive properties and potential health risks. This article provides a detailed examination of the biological activity of this metabolite, including its pharmacological effects, metabolic pathways, and implications for health.

Overview of XLR11 and Its Metabolite

XLR11, a synthetic cannabinoid, is structurally related to the well-known compound UR-144. It has been associated with various adverse health effects, including acute kidney injury and psychoactive effects similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary active component of cannabis. The 6-hydroxyindole metabolite is one of the primary metabolites formed during the metabolism of XLR11 in the human body.

Metabolic Pathways

The metabolism of XLR11 involves both phase I and phase II biotransformation processes. Research indicates that XLR11 undergoes extensive metabolism in human hepatocytes, leading to the formation of over 25 metabolites through various mechanisms such as hydroxylation, carboxylation, and glucuronidation . The major metabolites identified include:

| Metabolite | Type | Description |

|---|---|---|

| 2'-carboxy-XLR-11 | Phase I | A significant metabolite in urine |

| UR-144 pentanoic acid | Phase I | Related to UR-144 metabolism |

| 5-hydroxy-UR-144 | Phase I | Hydroxylated form of UR-144 |

| Hydroxy-XLR-11 glucuronides | Phase II | Conjugated forms that may exhibit biological activity |

| 2'-carboxy-UR-144 pentanoic acid | Phase I | Another key metabolite |

Interaction with Cannabinoid Receptors

XLR11 6-hydroxyindole has been shown to exhibit biological activity similar to its parent compound. It interacts with cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system involved in various physiological processes. The binding affinity and functional activity at these receptors can influence psychoactive effects and potential therapeutic applications.

In vitro studies have demonstrated that some hydroxylated metabolites can act as antagonists at CB1 receptors, suggesting a complex pharmacological profile where certain metabolites may mitigate or enhance the effects of synthetic cannabinoids . For instance, the 7-hydroxyindole derivative from related compounds has shown competitive antagonism without eliciting G-protein activation .

Inhibition of Transport Proteins

Recent studies have identified that 6-hydroxyindole acts as a long-lasting inhibitor of the organic anion transporting polypeptide (OATP) 1B1, which is crucial for drug transport in the liver . This inhibition can lead to altered pharmacokinetics for drugs that are substrates of OATP1B1, particularly in patients with renal impairment where plasma levels of 6-hydroxyindole are elevated. The prolonged inhibition observed suggests potential implications for drug-drug interactions in clinical settings.

Case Studies and Clinical Implications

Several case studies have reported adverse effects associated with synthetic cannabinoids like XLR11. For example, acute kidney injury linked to XLR11 use has been documented, highlighting the need for further investigation into its metabolites and their biological activities . Additionally, forensic analyses have utilized metabolic profiles to identify XLR11 intake in clinical toxicology cases, underscoring the importance of understanding its metabolic pathways for accurate detection and treatment .

Properties

IUPAC Name |

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNIKIHSWKZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043153 |

Source

|

| Record name | XLR11 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-98-8 |

Source

|

| Record name | XLR11 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.